
2-Cyanophenyl trifluoromethanesulfonate
Descripción general
Descripción
2-Cyanophenyl trifluoromethanesulfonate, also known as 4-Cyanophenyl trifluoromethanesulfonate, is a chemical compound with the molecular formula C8H4F3NO3S and a molecular weight of 251.18 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Cyanophenyl trifluoromethanesulfonate consists of a cyanophenyl group attached to a trifluoromethanesulfonate group .Chemical Reactions Analysis
Trifluoromethanesulfonic acid (TfOH), a related compound, is known to be a superior catalyst for acylation . The catalytic activity of TfOH in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyanophenyl trifluoromethanesulfonate are not explicitly stated in the available resources .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Trifluoromethanesulfonate compounds, like scandium trifluoromethanesulfonate, are highly effective Lewis acid catalysts. They are particularly useful in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. Their high catalytic activity makes them effective for acylating not only primary alcohols but also sterically-hindered secondary or tertiary alcohols. These compounds have shown remarkable effectiveness in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Electrophilic Activation and Conversion
Trifluoromethanesulfonic anhydride, a related compound, is widely used for the conversion of various oxygen-containing compounds to triflates. This compound has also been applied for the electrophilic activation and further conversion of amides, sulfoxides, and phosphorus oxides. Recent years have seen its increasing use as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups, making it a valuable tool in organic synthesis (Qin, Cheng & Jiao, 2022).
Direcciones Futuras
The incorporation of fluorine into organic molecules is a well-established strategy in the design of advanced materials, agrochemicals, and pharmaceuticals . Among numerous modern synthetic approaches, functionalization of unsaturated bonds with simultaneous addition of trifluoromethanesulfonate group along with other substituents is currently one of the most attractive methods undergoing wide-ranging development .
Propiedades
IUPAC Name |
(2-cyanophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-4-2-1-3-6(7)5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNYQRVZUFCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)
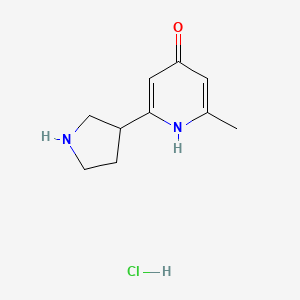
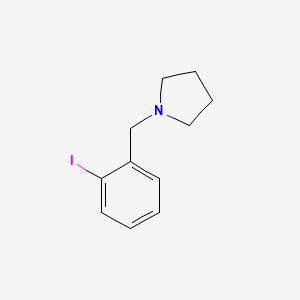
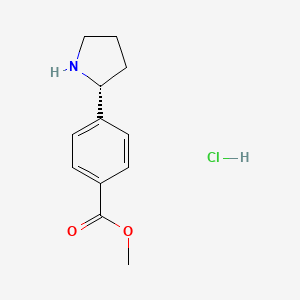
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B3100974.png)
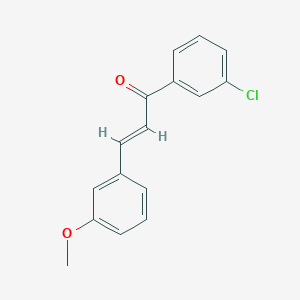
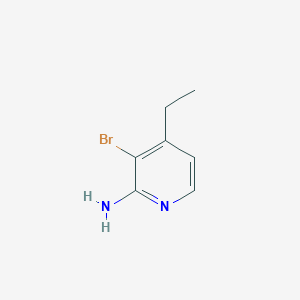
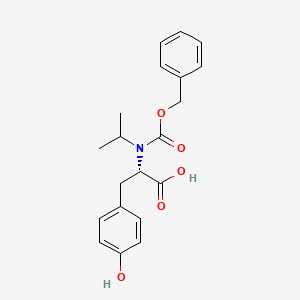

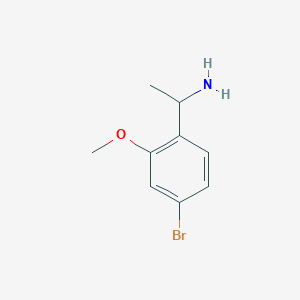
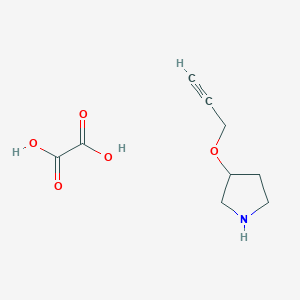
![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)